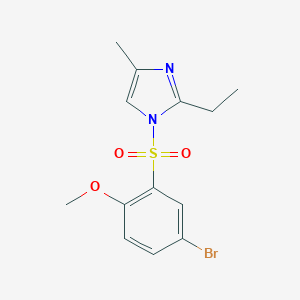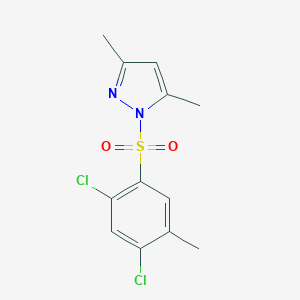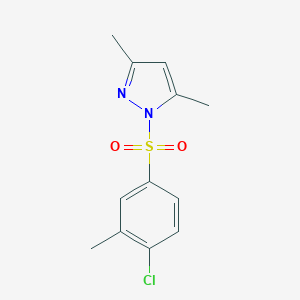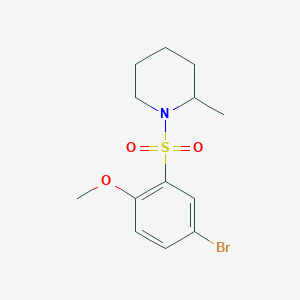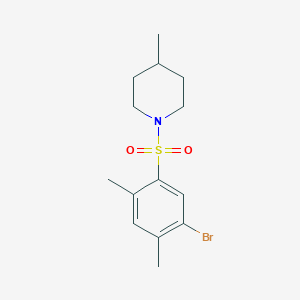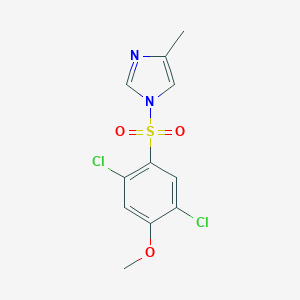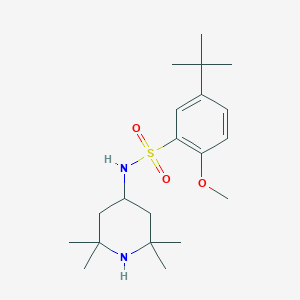
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is an important chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as TBS-355 and has been found to exhibit a wide range of biochemical and physiological effects that make it a promising candidate for various medical applications.
Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Fate of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), sharing structural motifs with the compound , are extensively studied for their environmental occurrence, fate, and human exposure. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been detected in various environmental matrices and human tissues. Their widespread use in industrial and consumer products raises concerns about their potential toxicity, including hepatic toxicity and endocrine-disrupting effects. Future research directions include developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Decomposition of Organic Pollutants
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the potential of advanced oxidation processes in mitigating pollution from organic compounds. This approach, which could be relevant for compounds with similar stability and environmental concerns, demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation (Hsieh et al., 2011).
Application in Membrane Technology for Purification
The use of polymer membranes for the purification of fuel additives, specifically the separation of methanol/MTBE mixtures via pervaporation, highlights the importance of material science in environmental technology. Research focusing on poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes for membrane fabrication could offer insights into the development of new materials for separating complex mixtures, potentially including those involving similar compounds (Pulyalina et al., 2020).
Environmental Impact of UV Filters
The environmental behavior and toxicological effects of UV filters such as ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM) on aquatic ecosystems indicate the potential ecological risks associated with the widespread use of organic compounds in consumer products. These studies underscore the importance of assessing the environmental fate and biological impacts of synthetic compounds, including those with functional similarities (da Silva et al., 2021).
Insights into Etherification Processes
The critical review of various mechanisms for the etherification of glycerol provides valuable insights into the chemistry of ether formation, which is relevant to understanding the reactivity and potential applications of ethers in industrial chemistry. This includes the formation of mono-, di-, and tri-ethers, highlighting the complexity and versatility of etherification reactions (Palanychamy et al., 2022).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-18(2,3)14-9-10-16(25-8)17(11-14)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,15,21-22H,12-13H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHQJSNNMJNOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

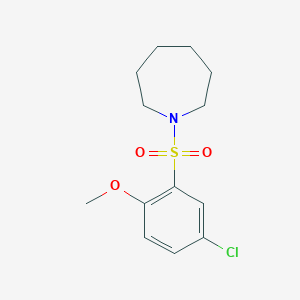
![1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B345272.png)
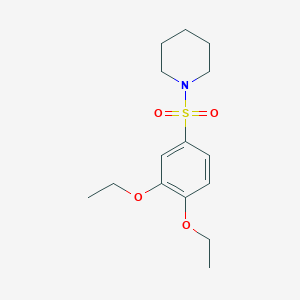

![Ethyl 4-[(4-iodophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345275.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345276.png)
